molecular formula C12H16ClNO B10893934 4-chloro-N-(2-methylbutan-2-yl)benzamide

4-chloro-N-(2-methylbutan-2-yl)benzamide

Cat. No.: B10893934
M. Wt: 225.71 g/mol
InChI Key: HKORKIJKQBZEPM-UHFFFAOYSA-N
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Description

4-chloro-N-(2-methylbutan-2-yl)benzamide is an organic compound with the molecular formula C12H16ClNO It is a benzamide derivative characterized by the presence of a chlorine atom at the 4-position of the benzene ring and a 2-methylbutan-2-yl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methylbutan-2-yl)benzamide typically involves the reaction of 4-chlorobenzoic acid with 2-methylbutan-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-methylbutan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

4-chloro-N-(2-methylbutan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methylbutan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(benzyloxy)-2-methylbutan-2-yl)-2-chloroaniline
  • 4-chloro-2-hydroxy-N-(2-methylbutan-2-yl)benzamide

Uniqueness

4-chloro-N-(2-methylbutan-2-yl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the 2-methylbutan-2-yl group

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

4-chloro-N-(2-methylbutan-2-yl)benzamide

InChI

InChI=1S/C12H16ClNO/c1-4-12(2,3)14-11(15)9-5-7-10(13)8-6-9/h5-8H,4H2,1-3H3,(H,14,15)

InChI Key

HKORKIJKQBZEPM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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